Technical Whitepaper: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate
Technical Whitepaper: tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate
High-Purity Chiral Synthon for Stereoselective Aminolysis and Epoxide Formation
Executive Summary
tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (CAS: 1072792-33-6) is a critical chiral building block in modern medicinal chemistry. Functioning primarily as a "masked" electrophile, it serves as the stable precursor to (R)-N-Boc-glycidylamine , a highly reactive epoxide used to introduce chiral amino-alcohol motifs into drug scaffolds.
While its enantiomer, the (S)-isomer (CAS: 415684-05-8), is globally recognized as the key intermediate for the anticoagulant Rivaroxaban , the (R)-isomer discussed here is essential for structure-activity relationship (SAR) studies, the synthesis of enantiomeric drug pairs, and specific targets requiring (R)-stereochemistry in the oxazolidinone or amino-alcohol backbone.
This guide details the physicochemical profile, industrial synthesis, and self-validating activation protocols for this high-value synthon.
Physicochemical Profile
The following data aggregates experimental values and calculated properties for the (R)-enantiomer.
| Property | Specification | Notes |
| CAS Number | 1072792-33-6 | Specific to (R)-isomer.[1] (S)-isomer is 415684-05-8.[2] |
| IUPAC Name | tert-butyl N-[(2R)-3-chloro-2-hydroxypropyl]carbamate | |
| Molecular Formula | C₈H₁₆ClNO₃ | |
| Molecular Weight | 209.67 g/mol | |
| Appearance | White to off-white crystalline solid | Low melting point solid. |
| Melting Point | 45 – 55 °C | Typical range for Boc-amino chlorohydrins. |
| Solubility | Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water (low), Hexanes | |
| Chirality | (R)-Configuration | Retained from (R)-epichlorohydrin starting material.[3] |
| Stability | Acid Labile (Boc removal)Base Sensitive (Cyclization) | Stable at -20°C. Hydrolyzes slowly in moist air. |
Synthetic Pathways & Production
The industrial synthesis of tert-butyl (R)-(3-chloro-2-hydroxypropyl)carbamate relies on the regioselective ring-opening of (R)-epichlorohydrin. This process is favored over serine-reduction routes due to atom economy and the availability of high-enantiopurity epichlorohydrin.
3.1. The "Ammonia-Boc" Route (Standard Protocol)
This pathway ensures the retention of stereochemistry at the C2 position.[3]
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Regioselective Aminolysis: (R)-Epichlorohydrin is treated with aqueous ammonia. The nucleophilic attack occurs predominantly at the less substituted C3 carbon, preserving the C2 chiral center.[3]
-
Boc Protection: The resulting primary amine is protected in situ using Di-tert-butyl dicarbonate (Boc₂O) to prevent polymerization and facilitate purification.
Figure 1: Industrial synthesis pathway retaining (R)-stereochemistry via C3 nucleophilic attack.
Reactivity & Mechanistic Insight: The "Switch"
The defining feature of this molecule is its ability to act as a masked epoxide . It is stable enough to handle as a solid but cyclizes rapidly under basic conditions to form the reactive (R)-glycidylamine derivative.
4.1. Base-Promoted Cyclization (Activation)
This is the primary reaction for drug synthesis. The chlorohydrin moiety (Cl and OH on adjacent carbons) undergoes an intramolecular Williamson ether synthesis.[2]
-
Reagent: Potassium tert-butoxide (KOtBu) or NaOH.
-
Mechanism:
Figure 2: Activation mechanism converting the stable chlorohydrin to the reactive epoxide.
Experimental Protocols
Protocol A: Activation to (R)-N-Boc-Glycidylamine
Use this protocol to generate the reactive epoxide species for immediate coupling.
Reagents:
-
tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate (1.0 eq)[1]
-
Potassium tert-butoxide (KOtBu) (1.1 eq)[4]
-
THF (Anhydrous)[4]
Method:
-
Dissolution: Dissolve 10 mmol of the chlorohydrin substrate in 50 mL anhydrous THF under nitrogen atmosphere. Cool to 0°C.[5]
-
Base Addition: Add KOtBu (11 mmol) portion-wise over 10 minutes. The solution may become cloudy (KCl precipitation).
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.
-
Validation (TLC): Check consumption of starting material (Rf ~0.4 in 1:1 EtOAc/Hex) and appearance of epoxide (Rf ~0.6).
-
Workup: Filter off the KCl solid. The filtrate contains the reactive epoxide and should be used immediately for the next step (e.g., ring-opening with a nucleophile) to avoid dimerization.
Protocol B: Quality Control (Chiral HPLC)
Self-validating the enantiomeric excess (ee).
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expectation: The (R)-isomer typically elutes distinctly from the (S)-isomer. Compare against a racemic standard (prepared by mixing equal parts (R) and (S)).
Pharmaceutical Applications
While the (S)-enantiomer is the precursor for Rivaroxaban (Xarelto), the (R)-isomer is utilized in:
-
Stereochemical Probes: Used to synthesize the "distomer" (inactive enantiomer) of oxazolidinone antibiotics to verify target binding specificity.
-
Inverted Synthesis: For targets where the subsequent reaction involves an inversion of configuration (Walden inversion), the (R)-chlorohydrin is used to access (S)-products.
-
Beta-Blocker Analogs: Synthesis of chiral amino-propanol backbones found in beta-adrenergic receptor antagonists.
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye). Potential Mutagen (due to alkylating capability upon cyclization).
-
Storage: Store at 2°C – 8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
-
Disposal: Quench excess material with aqueous ammonium hydroxide before disposal to open any potential epoxide rings.
References
-
BLD Pharm. (2024). tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate Product Datasheet. Link
-
Perzborn, E., et al. (2011).[3] Rivaroxaban: A New Oral Factor Xa Inhibitor. Journal of Thrombosis and Haemostasis. (Contextualizing the (S)-isomer utility). Link
-
Sigma-Aldrich. (2024). (S)-tert-Butyl (3-chloro-2-hydroxypropyl)carbamate Safety Data Sheet. (Reference for general chlorohydrin handling). Link
-
BenchChem. (2024). Reaction Mechanism Studies of Transformations involving (S)-tert-Butyl 3-chloro-2-hydroxypropylcarbamate. Link
Sources
- 1. 116861-31-5|tert-Butyl (3-chloropropyl)carbamate|BLD Pharm [bldpharm.com]
- 2. (S)-tert-Butyl 3-chloro-2-hydroxypropylcarbamate|415684-05-8 [benchchem.com]
- 3. CN1067982C - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]
